molecular formula C13H10FN3O2 B2923755 2-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}pyrazine CAS No. 861210-60-8

2-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}pyrazine

Cat. No. B2923755
CAS RN: 861210-60-8
M. Wt: 259.24
InChI Key: QRTNFMLGOHCFQO-RQZCQDPDSA-N
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Description

“2-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}pyrazine” is a chemical compound with the CAS number 861210-60-8 . It is also known by the synonyms “N-[(4-FLUOROBENZOYL)OXY]-N-[(E)-1-(2-PYRAZINYL)ETHYLIDENE]AMINE” and "(E)-[1-(pyrazin-2-yl)ethylidene]amino 4-fluorobenzoate" .


Molecular Structure Analysis

The molecular structure of “this compound” is not explicitly provided in the search results . For a detailed molecular structure, it is recommended to use specialized molecular visualization tools or databases.


Chemical Reactions Analysis

The specific chemical reactions involving “this compound” are not provided in the search results . For detailed reaction mechanisms and conditions, it is recommended to refer to specialized chemical reaction databases or literature.


Physical And Chemical Properties Analysis

The specific physical and chemical properties of “this compound” are not provided in the search results . For detailed property data, it is recommended to refer to specialized chemical property databases or literature.

Scientific Research Applications

Anticancer Activity

  • Novel Fluoro Substituted Benzo[b]pyran with Anti-Lung Cancer Activity : Fluorinated pyrazoles, like the one , show potential in anticancer activity. A study by Hammam et al. (2005) found that certain synthesized compounds demonstrated anticancer activity against human cancer cell lines, including lung cancer, at low concentrations (Hammam et al., 2005).
  • Design, Synthesis, and Apoptosis-Promoting Effect Evaluation of Novel Pyrazole with Benzo[d]thiazole Derivatives : A study by Liu et al. (2019) synthesized new pyrazole derivatives and evaluated their cytotoxicity and apoptotic activity. They discovered a particular compound with potent in vitro anti-proliferative activity against various cancer cell lines, including breast cancer and hepatocarcinoma (Liu et al., 2019).

Synthesis and Structure Analysis

  • Synthesis of 3-amino-4-fluoropyrazoles : Surmont et al. (2011) developed a synthesis strategy for new 3-amino-4-fluoropyrazoles, which are of significant interest as building blocks in medicinal chemistry due to their potential functionalization (Surmont et al., 2011).
  • Hydrogen-bonded Chains in Pyrazole and Oxadiazine Compounds : Samshuddin et al. (2014) explored the molecular structures of different heterocycles, including pyrazoles, through X-ray crystallography. They found complex hydrogen-bonded structures in these compounds, which could be of interest in material science and drug design (Samshuddin et al., 2014).

Miscellaneous Applications

  • Synthesis and Antibacterial Evaluation of Novel Heterocyclic Compounds : Azab et al. (2013) synthesized new heterocyclic compounds with a sulfonamido moiety, including pyrazole derivatives, and evaluated them for antibacterial activity. Several of these compounds showed high activities, indicating their potential in antibacterial drug development (Azab et al., 2013).

Mechanism of Action

The mechanism of action of “2-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}pyrazine” is not provided in the search results . For detailed information on its biological activity or pharmacological action, it is recommended to refer to specialized bioactivity databases or literature.

Future Directions

The future directions or potential applications of “2-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}pyrazine” are not provided in the search results . For information on potential future research or applications, it is recommended to refer to recent scientific literature or patent databases.

properties

IUPAC Name

[(E)-1-pyrazin-2-ylethylideneamino] 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3O2/c1-9(12-8-15-6-7-16-12)17-19-13(18)10-2-4-11(14)5-3-10/h2-8H,1H3/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRTNFMLGOHCFQO-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC(=O)C1=CC=C(C=C1)F)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OC(=O)C1=CC=C(C=C1)F)/C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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